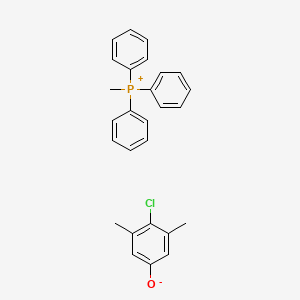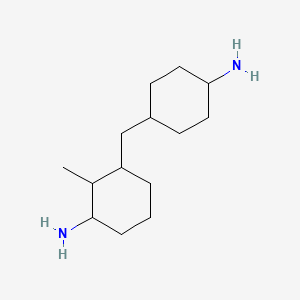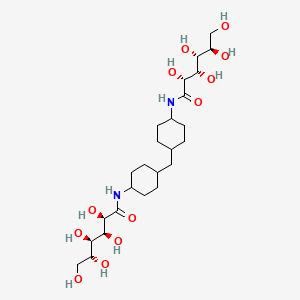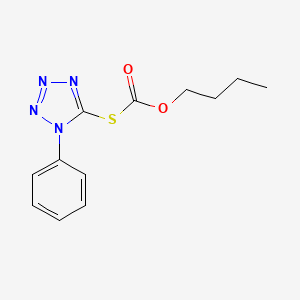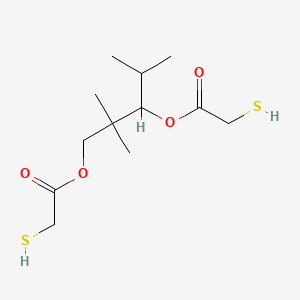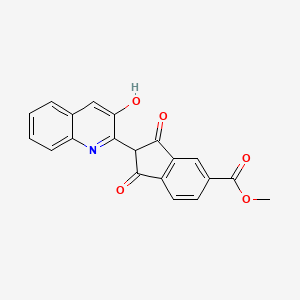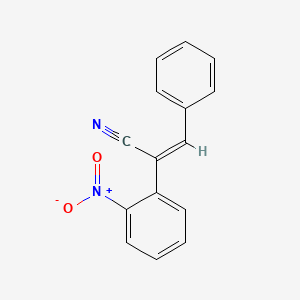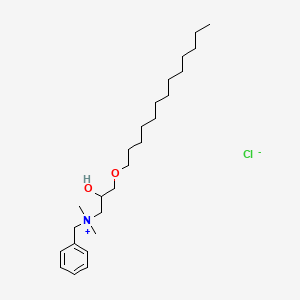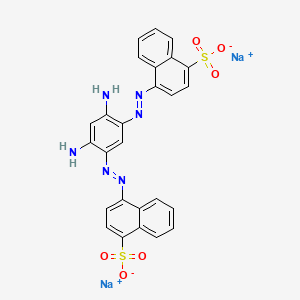
Disodium 4,4'-((4,6-diamino-1,3-phenylene)bis(azo))bisnaphthalene-1-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate is a heterocyclic organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industry. The compound is characterized by its complex molecular structure, which includes azo groups and naphthalene sulphonate units.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate involves a multi-step process. The primary steps include:
Diazotization: This involves the reaction of 4-aminonaphthalene-1-sulfonic acid with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzene-1,3-diamine to form the azo compound.
The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic or neutral pH conditions for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The sulphonate groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include different derivatives of the original compound, which can have varied applications in different industries.
科学研究应用
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is used in staining techniques for microscopy, helping to visualize biological tissues and cells.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to bind to specific biological targets.
作用机制
The mechanism of action of Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which is useful in dyeing processes. Additionally, the sulphonate groups enhance the solubility of the compound in water, making it suitable for various aqueous applications.
相似化合物的比较
Similar Compounds
- Acid Brown 474
- Acid Brown 469
- Acid Brown 473
- Acid Brown 468
Uniqueness
Disodium 4,4’-[(4,6-diamino-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate is unique due to its specific molecular structure, which provides distinct color properties and solubility characteristics. Compared to similar compounds, it offers better stability and a broader range of applications in different industries .
属性
CAS 编号 |
5850-05-5 |
|---|---|
分子式 |
C26H18N6Na2O6S2 |
分子量 |
620.6 g/mol |
IUPAC 名称 |
disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI 键 |
UZAJXKAPLQJTPL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


